molecular formula C17H18N6O3 B11067459 N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11067459
M. Wt: 354.4 g/mol
InChI Key: QJOQWEVJWDGTCY-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a 3-methylbenzyl group and a 4-nitro-1H-pyrazol-1-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions. The 3-methylbenzyl group can be introduced via alkylation reactions, while the 4-nitro-1H-pyrazol-1-yl group can be added through nitration and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 4-nitro-1H-pyrazole
  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a 3-methylbenzyl group and a 4-nitro-1H-pyrazol-1-yl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H18N6O3/c1-12-4-3-5-14(6-12)9-22-16(7-13(2)20-22)19-17(24)11-21-10-15(8-18-21)23(25)26/h3-8,10H,9,11H2,1-2H3,(H,19,24)

InChI Key

QJOQWEVJWDGTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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